molecular formula C10H10BrNO2 B12101182 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid

3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B12101182
M. Wt: 256.10 g/mol
InChI Key: MJBCYCAXPFLFCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 5,6,7,8-tetrahydroquinoline-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemistry: 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid is used as an intermediate in the synthesis of more complex quinoline derivatives. These derivatives are valuable in the development of new materials and catalysts .

Biology: In biological research, the compound is used to study the structure-activity relationships of quinoline derivatives. It serves as a model compound for understanding the interactions of quinoline-based drugs with biological targets .

Medicine: Quinoline derivatives, including this compound, have shown potential in the treatment of various diseases such as malaria, cancer, and bacterial infections. The compound’s derivatives are being explored for their therapeutic properties .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also employed in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: This makes it a versatile intermediate in the synthesis of diverse quinoline derivatives with potential therapeutic applications .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h4-5,7H,1-3H2,(H,13,14)

InChI Key

MJBCYCAXPFLFCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=CC(=C2)Br)C(=O)O

Origin of Product

United States

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